molecular formula C9H7ClN2 B3177000 2-Chloro-3-methyl-1,8-naphthyridine CAS No. 1245649-45-9

2-Chloro-3-methyl-1,8-naphthyridine

Cat. No.: B3177000
CAS No.: 1245649-45-9
M. Wt: 178.62 g/mol
InChI Key: VHPDSIDZIGXNFM-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are characterized by their fused-ring structure, which consists of two pyridine rings

Preparation Methods

The synthesis of 2-Chloro-3-methyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion, yielding the desired naphthyridine derivative . Industrial production methods often involve multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions to achieve high yields and purity .

Chemical Reactions Analysis

2-Chloro-3-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, it often targets bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal activity .

Comparison with Similar Compounds

2-Chloro-3-methyl-1,8-naphthyridine can be compared to other naphthyridine derivatives, such as:

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-3-methyl-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-5-7-3-2-4-11-9(7)12-8(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPDSIDZIGXNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CC=C2)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857631
Record name 2-Chloro-3-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-45-9
Record name 2-Chloro-3-methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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